

A Comprehensive Technical Guide to 6-FAM-PEG3-Azide for Oligonucleotide Labeling

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Compound of Interest

Compound Name: 6-FAM-PEG3-Azide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **6-FAM-PEG3-Azide**, a key reagent for the fluorescent labeling of oligonucleotides. This document details its chemical properties, labeling methodologies, and applications in various molecular biology techniques. It is intended to serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development.

Introduction to 6-FAM-PEG3-Azide

6-Carboxyfluorescein (6-FAM) is a widely used fluorescent dye for labeling oligonucleotides due to its high absorptivity, excellent fluorescence quantum yield, and compatibility with common fluorescence detection instrumentation.^{[1][2]} The **6-FAM-PEG3-Azide** derivative incorporates a triethylene glycol (PEG3) spacer and a terminal azide group. This structure allows for the covalent attachment of the 6-FAM dye to alkyne-modified oligonucleotides via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry".^[3] These reactions are highly efficient and bioorthogonal, meaning they proceed with high yield under mild conditions without interfering with biological functionalities.^[3]

The PEG3 linker provides several advantages, including increased water solubility and a spatial separation between the dye and the oligonucleotide, which can minimize potential interactions that might affect the hybridization properties of the oligonucleotide or the fluorescence of the dye.

Chemical and Spectroscopic Properties

A summary of the key chemical and spectroscopic properties of **6-FAM-PEG3-Azide** and the resulting 6-FAM labeled oligonucleotides is presented in the table below.

Property	Value	Reference
Chemical Formula	C ₂₉ H ₂₈ N ₄ O ₉	N/A
Molecular Weight	576.55 g/mol	N/A
Excitation Maximum (λ_{ex})	~494 nm	[1]
Emission Maximum (λ_{em})	~521 nm	
Fluorescence Quantum Yield (Φ)	~0.82-0.92	
Appearance	White to yellow solid	N/A
Solubility	Soluble in DMSO, DMF	N/A

Oligonucleotide Labeling via Click Chemistry

The primary application of **6-FAM-PEG3-Azide** is the labeling of alkyne-modified oligonucleotides. The azide group reacts with a terminal alkyne on the oligonucleotide to form a stable triazole linkage. This can be achieved through two main pathways: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used method for labeling oligonucleotides. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often used to stabilize the copper(I) catalyst and protect the DNA from damage. The reaction proceeds with high yields, often achieving near-quantitative conversion of the oligonucleotide to its labeled form.

Caption: General workflow for CuAAC labeling of oligonucleotides.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is an alternative click chemistry method that does not require a cytotoxic copper catalyst, making it suitable for applications in living systems. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide. The labeling efficiency of SPAAC can be very high, with consistent conjugation success reported.

Caption: General workflow for SPAAC labeling of oligonucleotides.

Experimental Protocols

General Protocol for CuAAC Labeling of an Alkyne-Modified Oligonucleotide

This protocol is a general guideline and may require optimization for specific oligonucleotides and applications.

Materials:

- Alkyne-modified oligonucleotide
- **6-FAM-PEG3-Azide**
- DMSO (anhydrous)
- Sodium Ascorbate solution (freshly prepared, 100 mM in water)
- Copper(II) Sulfate (CuSO_4) solution (20 mM in water)
- TBTA solution (20 mM in DMSO)
- Buffer (e.g., 100 mM sodium phosphate, pH 7.0)
- Nuclease-free water
- Ethanol (100% and 70%)

- 3 M Sodium Acetate, pH 5.2

Procedure:

- Prepare the Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
- Prepare the **6-FAM-PEG3-Azide**: Dissolve **6-FAM-PEG3-Azide** in anhydrous DMSO to a final concentration of 10 mM.
- Set up the Reaction: In a microcentrifuge tube, combine the following in order:
 - Buffer (to a final volume of 100 μ L)
 - Alkyne-modified oligonucleotide (e.g., 10 μ L of a 1 mM stock for a 10 nmol reaction)
 - **6-FAM-PEG3-Azide** solution (e.g., 5 μ L of a 10 mM stock, 5-fold molar excess)
 - TBTA solution (e.g., 2.5 μ L of a 20 mM stock)
- Initiate the Reaction:
 - Add Sodium Ascorbate solution (e.g., 5 μ L of a 100 mM stock).
 - Add CuSO₄ solution (e.g., 2.5 μ L of a 20 mM stock).
 - Vortex the mixture gently.
- Incubation: Incubate the reaction at room temperature for 1-4 hours or at 37°C for 1 hour.
- Purification:
 - Ethanol Precipitation: Add 3 M Sodium Acetate (1/10th of the reaction volume) and 3 volumes of cold 100% ethanol. Mix and incubate at -20°C for at least 1 hour. Centrifuge at high speed to pellet the labeled oligonucleotide. Wash the pellet with 70% ethanol and air dry.

- HPLC or PAGE: For higher purity, the labeled oligonucleotide can be purified by reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).

Stability and Storage of Labeled Oligonucleotides

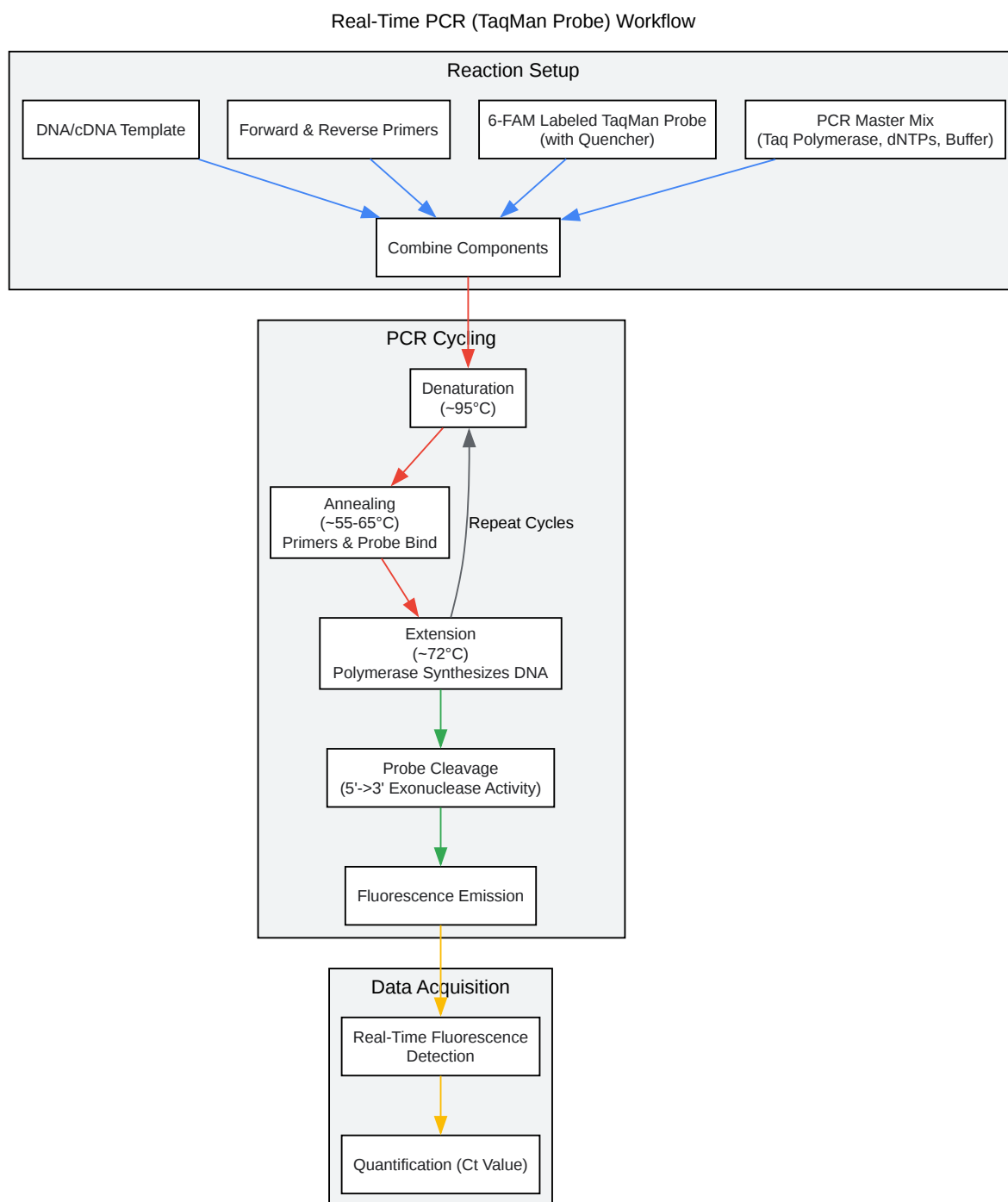
- pH: 6-FAM fluorescence is sensitive to pH and decreases in acidic conditions (below pH 7). It is recommended to use buffers in the pH range of 7.5-8.5.
- Photostability: Like many fluorescent dyes, 6-FAM is susceptible to photobleaching upon prolonged exposure to light. Store labeled oligonucleotides in the dark and minimize light exposure during experiments.
- Storage: For long-term storage, it is recommended to store 6-FAM labeled oligonucleotides at -20°C in a TE buffer (10 mM Tris, 0.1 mM EDTA, pH 7.5-8.0).
- Triazole Linkage Stability: The 1,2,3-triazole linkage formed via click chemistry is highly stable and resistant to hydrolysis and enzymatic degradation, making it compatible with various downstream applications such as PCR and hybridization.

Applications of 6-FAM Labeled Oligonucleotides

6-FAM labeled oligonucleotides are versatile tools used in a wide range of molecular biology applications.

Real-Time PCR (qPCR)

In real-time PCR, 6-FAM is commonly used as a reporter dye in hydrolysis probes (e.g., TaqMan® probes). The probe, which also contains a quencher, hybridizes to the target sequence. During PCR amplification, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified product.



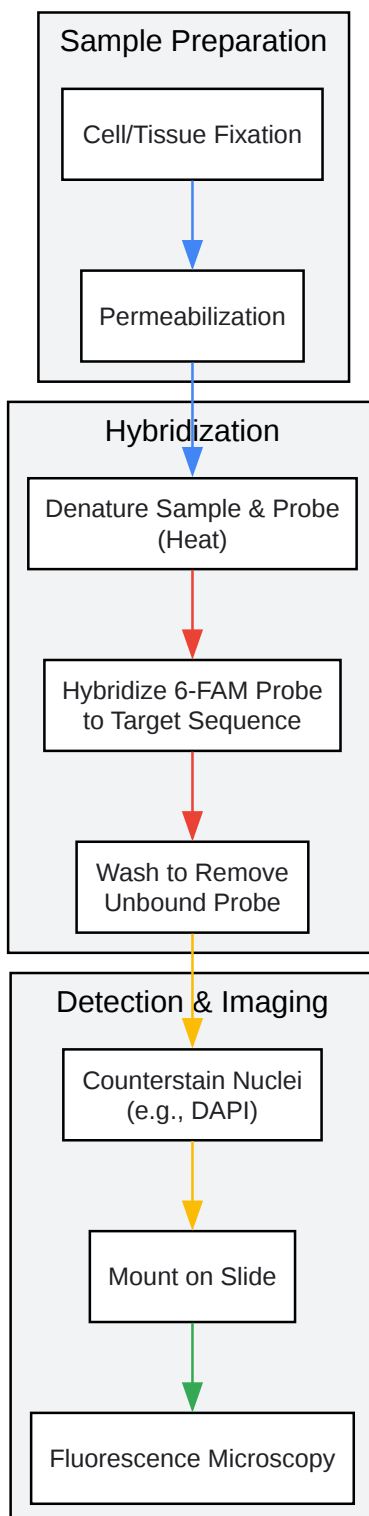
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Caption: Workflow of Real-Time PCR using a 6-FAM labeled TaqMan probe.

Fluorescence In Situ Hybridization (FISH)

In FISH, 6-FAM labeled oligonucleotide probes are used to detect and localize specific DNA or RNA sequences within cells or tissues. The probe hybridizes to its complementary target sequence, and the location of the target can be visualized using fluorescence microscopy.

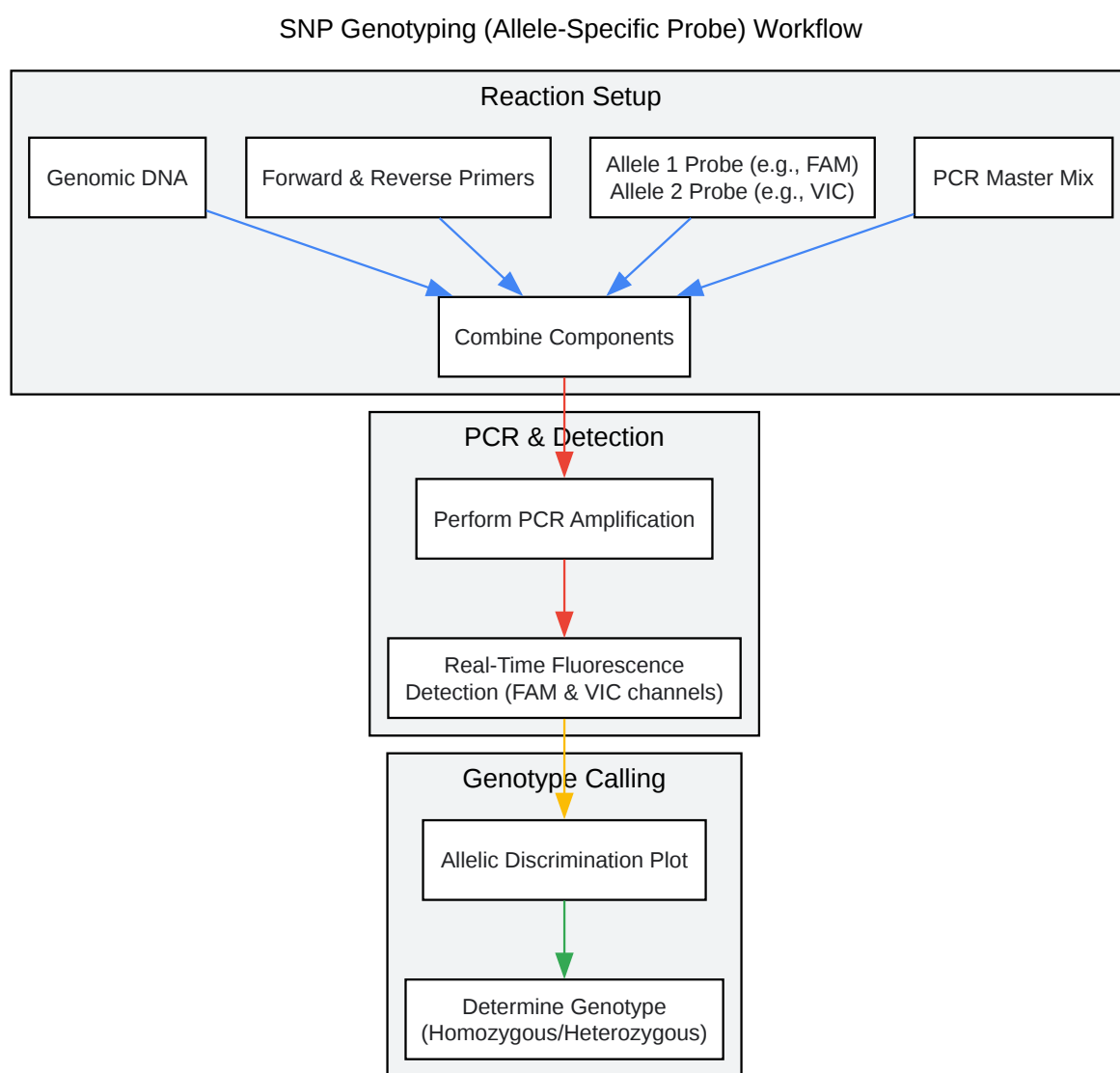
Fluorescence In Situ Hybridization (FISH) Workflow

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Caption: General workflow for Fluorescence In Situ Hybridization (FISH).

Single Nucleotide Polymorphism (SNP) Genotyping

6-FAM labeled probes are also employed in various SNP genotyping assays. In allele-specific PCR or probe-based assays, probes labeled with different fluorophores (e.g., FAM and VIC) are used to differentiate between the two alleles of a SNP. The resulting fluorescence signal indicates the genotype of the sample.



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Caption: Workflow for SNP genotyping using allele-specific fluorescent probes.

Quantitative Data Summary

The following table summarizes key quantitative data related to the performance of 6-FAM labeled oligonucleotides.

Parameter	Value/Range	Conditions	Reference
CuAAC Labeling Yield	Near quantitative (>95%)	2-5 equivalents of FAM-azide, 37°C, 3-4 hours	
SPAAC Labeling Efficiency	Consistent conjugation success	DBCO-modified oligonucleotides	
Fluorescence Quantum Yield (Φ)	0.82 - 0.92	In aqueous buffer, pH > 7.5	
Photobleaching	Susceptible to photobleaching	Under high-intensity illumination	
Triazole Linkage Stability	Stable to nuclease hydrolysis	DNase I treatment	
Compatibility with PCR	Tolerated by polymerases	When modification is not at the 3'-terminus	

Conclusion

6-FAM-PEG3-Azide is a highly effective and versatile reagent for the fluorescent labeling of oligonucleotides. Its application via click chemistry provides a robust and efficient method for generating probes for a wide array of molecular biology techniques, including real-time PCR, FISH, and SNP genotyping. The favorable spectroscopic properties of 6-FAM, combined with the advantages of the PEG3 linker and the stability of the triazole linkage, make it an invaluable tool for researchers and professionals in the life sciences and drug development. Careful consideration of experimental conditions, particularly pH and light exposure, will ensure optimal performance of 6-FAM labeled oligonucleotides in various applications.

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